molecular formula C54H110N36O10 B115151 Nona-arginine CAS No. 143413-47-2

Nona-arginine

Cat. No. B115151
M. Wt: 1423.7 g/mol
InChI Key: XUNKPNYCNUKOAU-VXJRNSOOSA-N
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Description

Nona-arginine, also known as Arg9 or R9, is a type of cell-penetrating peptide (CPP). CPPs are characterized by their ability to promote the receptor-independent cellular uptake of membrane-impermeable macromolecules, such as peptides, proteins, nucleic acids, and nanoparticles . CPPs are usually short peptides with less than 30 amino acids .


Physical And Chemical Properties Analysis

While specific physical and chemical properties of Nona-arginine were not found in the search results, it’s known that arginine-rich peptides like Nona-arginine can interact with negatively charged drug molecules and cell membranes through non-covalent interaction, including electrostatic interactions .

Scientific Research Applications

Gene Expression Enhancement

Nonarginine (D-R9) is recognized as one of the most effective protein transduction domains (PTDs) for delivering intracellular cargo like DNA, RNA, proteins, and particles. The reducible poly(oligo-D-arginine) (rPOA), which forms disulfide bonds between terminal cysteinyl-thiol groups of short peptides, is hypothesized to facilitate gene transfection without toxicity. Notably, in a study, rPOA demonstrated a higher level of gene expression in the lung, sustained for a week without toxicity, indicating its potential as a nonviral gene carrier for lung diseases (Won et al., 2010).

Epidermal Targeting

A nona-arginine peptide labeled with a Single Core Multimodal Probe for Imaging (SCoMPI) has shown potential in epidermal targeting. The topical penetration of this conjugate into skin biopsies appears to be time-dependent, suggesting its utility in transdermal drug delivery systems (Clède et al., 2015).

Facilitating Cell-Penetrating Peptide Entry

The intracellular delivery of cationic peptides like nona-arginine (R9) is facilitated by a transient increase in intracellular calcium, which transiently permeabilizes the plasma membrane. This mechanism highlights the potential of R9 in the delivery of therapeutic molecules into cells (Melikov et al., 2015).

Reducing Inflammation in Ocular Infections

Nona-D-arginine (D9R) amide has been shown to suppress interleukin 1β production during Pseudomonas aeruginosa corneal infection. It also affects other inflammatory mediators, indicating its potential as an alternative to steroids in treating inflammation-mediated pathologies of the eye (Karicherla et al., 2010).

Enhancing Cellular Uptake

Backbone rigidification of arginine-rich cell-penetrating peptides, including macrocyclization, enhances their proteolytic stability and cellular uptake. A study involving the synthesis of macrocyclic arginine-rich cell-penetrating peptides showed that the mode and site of cyclization, as well as the stereochemistry, influence cellular uptake. This provides valuable insights into designing efficient drug delivery systems (Traboulsi et al., 2015).

Future Directions

Arginine-rich peptides like Nona-arginine have attracted substantial scientific attention due to their unique cell penetration properties . They have potential applications in drug/RNA delivery systems, biosensors, and blood-brain barrier (BBB) penetration . Understanding the membrane internalization mechanisms and design strategies of CPPs will expand their potential applications in clinical trials .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H110N36O10/c55-28(10-1-19-74-46(56)57)37(91)83-29(11-2-20-75-47(58)59)38(92)84-30(12-3-21-76-48(60)61)39(93)85-31(13-4-22-77-49(62)63)40(94)86-32(14-5-23-78-50(64)65)41(95)87-33(15-6-24-79-51(66)67)42(96)88-34(16-7-25-80-52(68)69)43(97)89-35(17-8-26-81-53(70)71)44(98)90-36(45(99)100)18-9-27-82-54(72)73/h28-36H,1-27,55H2,(H,83,91)(H,84,92)(H,85,93)(H,86,94)(H,87,95)(H,88,96)(H,89,97)(H,90,98)(H,99,100)(H4,56,57,74)(H4,58,59,75)(H4,60,61,76)(H4,62,63,77)(H4,64,65,78)(H4,66,67,79)(H4,68,69,80)(H4,70,71,81)(H4,72,73,82)/t28-,29-,30-,31-,32-,33-,34-,35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNKPNYCNUKOAU-VXJRNSOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H110N36O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1423.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nona-arginine

CAS RN

143413-47-2
Record name Nona-arginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143413472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nona-arginine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12648
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,040
Citations
K Melikov, A Hara, K Yamoah, E Zaitseva… - Biochemical …, 2015 - portlandpress.com
Understanding the mechanism of entry of cationic peptides such as nona-arginine (R 9 ) into cells remains an important challenge to their use as efficient drug-delivery vehicles. At …
Number of citations: 53 portlandpress.com
J Yoo, DY Lee, V Gujrati, NS Rejinold… - Journal of Controlled …, 2017 - Elsevier
… Herein, this study reports a novel bioreducible branched poly(nona-arginine) CPP (B-mR9) with outstanding gene delivery effectiveness. A modified type of R9 (mR9) was designed …
Number of citations: 68 www.sciencedirect.com
S Choe - AIP Advances, 2020 - pubs.aip.org
… It was also reported that a rapid temperature decrease from 37 C to 15 C induces an efficient entry of Arg 9 (called R9 or nona-arginine in different literature) even at a low peptide …
Number of citations: 6 pubs.aip.org
BR Liu, SY Lo, CC Liu, CL Chyan, YW Huang… - PloS one, 2013 - journals.plos.org
… In this study, we demonstrate that CPPs comprised of nona-arginine (R9) and a penetration accelerating peptide sequence (Pas) that facilitates escape from endocytic lysosomes, …
Number of citations: 102 journals.plos.org
S Clède, N Delsuc, C Laugel, F Lambert… - Chemical …, 2015 - pubs.rsc.org
… In summary, we labelled a nona-arginine peptide with a SCoMPI in order to image the conjugate by correlative IR and luminescence microscopies. Combining these imaging …
Number of citations: 34 pubs.rsc.org
A Chakrabarti, JJ Witsenburg, MD Sinzinger… - … et Biophysica Acta (BBA …, 2014 - Elsevier
… Therefore, in the present study we compared a multivalent configuration of nona-arginine (R9) in which on average five copies of the CPP were coupled to a linear and flexible dextran …
Number of citations: 29 www.sciencedirect.com
Y Xu, BR Liu, HJ Lee, KB Shannon… - BioMed Research …, 2010 - hindawi.com
… Accordingly, our goals were to test whether nona-arginine (SR9) facilitates QD uptake and … an electrostatic interaction between cationic nonaarginine and the negatively charged polar …
Number of citations: 57 www.hindawi.com
M Carraz, W Zwart, T Phan, R Michalides… - Chemistry & biology, 2009 - cell.com
… The probes feature a nona-arginine tag that facilitates cellular entry and induces probe localization in nucleoli. The nucleoli localization provides an explicit tool for evaluating the …
Number of citations: 41 www.cell.com
F Namazi, A Bolhassani, SM Sadat… - Journal of Medical …, 2019 - jommid.pasteur.ac.ir
… Also, the Histidine-rich nona-arginine peptide was utilized to transfer the HIV1 Nef gene. … Conclusion: These data suggest that the Histidine-rich nonaarginine peptide and Latarcin 1 …
Number of citations: 3 jommid.pasteur.ac.ir
R Banerjee, R Deb, K Roy, S Chatterjee… - Peptide …, 2019 - Wiley Online Library
… In this study we aim to analyze the uptake and internalization of nona-arginine peptide (R 9 ) in the yeast S. cerevisiae cells in detail for the first time. Such CPPs hold tremendous …
Number of citations: 3 onlinelibrary.wiley.com

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